molecular formula C15H11BrN2O3 B2491765 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034580-41-9

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2491765
CAS No.: 2034580-41-9
M. Wt: 347.168
InChI Key: ZUVFBUOQONCFPZ-UHFFFAOYSA-N
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Description

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H11BrN2O3 and its molecular weight is 347.168. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

One of the applications of similar compounds involves antiprotozoal activity. A study by Ismail et al. (2004) synthesized a variety of diamidines, showing strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents. The study also observed significant in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Spectroscopic Characterization and Crystal Structure

Anuradha et al. (2014) focused on the synthesis and structural analysis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. Their study provided detailed spectroscopic characterization and crystal structure insights, highlighting its potential in various scientific applications (Anuradha et al., 2014).

Room Temperature Copper(I) Mediated Cyclisations

Clark et al. (1999) demonstrated the use of bromo-enamides in efficient room temperature cyclisation reactions, leading to unsaturated pyrrolidinones via 5-endo radical cyclisation. This showcases a potential application in synthetic chemistry (Clark et al., 1999).

Synthesis of Pyridines

Bagley et al. (2004) described the synthesis of 5-Bromo-2,6-dialkylpyridine-4-carboxylates, indicating its utility in creating pyridine derivatives through bromocyclization and cyclodehydration. This further underscores its relevance in synthetic organic chemistry (Bagley et al., 2004).

Acid-Catalyzed Transformations

In 2016, Stroganova et al. studied acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to several derivatives with potential applications in medicinal chemistry and drug design (Stroganova et al., 2016).

Pd-Catalyzed Cyclization Synthesis

Jiang et al. (2014) explored palladium-catalyzed cyclization of bromoacrylamides with isocyanides, yielding 2,5-diimino-furans. This synthesis indicates the compound's potential as a precursor for other chemically significant molecules (Jiang et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide on cells are not yet fully known. Similar compounds have shown to have significant effects on various types of cells and cellular processes . For instance, indole derivatives have demonstrated inhibitory activity against influenza A in Huh-7.5 cells .

Molecular Mechanism

Similar compounds have shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet fully known. Similar compounds have shown to have significant effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have shown to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have shown to have specific subcellular localizations .

Properties

IUPAC Name

5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVFBUOQONCFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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